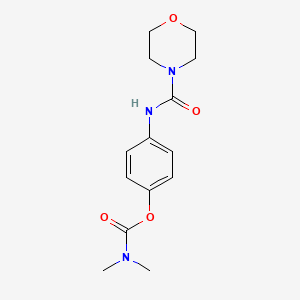
1-Bromo-4-(oxan-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-4-(oxan-2-yl)butan-2-one” is a chemical compound with the CAS Number: 1515456-13-9 . It has a molecular weight of 235.12 and its IUPAC name is 1-bromo-4-(tetrahydro-2H-pyran-2-yl)butan-2-one .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-(oxan-2-yl)butan-2-one” is 1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Organic Synthesis Applications
1-Bromo-4-(oxan-2-yl)butan-2-one serves as a versatile building block in organic synthesis. For instance, it can undergo reduction to its corresponding alcohol, primarily using lithium aluminium hydride. It also reacts with primary amines to yield 5-membered-aza-heterocycles and with activated methylene compounds to form 5-membered-carbocycles, though yields for the latter can be unsatisfactory in one-pot procedures. A stepwise approach, beginning with a Michael addition, may improve outcomes (Westerlund, Gras, & Carlson, 2001).
Chemical Reactivity and Catalysis
The compound's reactivity has been explored in the context of catalysis and synthesis techniques. For example, electrophilic cyclization using N-Iodosuccinimide has been utilized to prepare complex halofurans, demonstrating the compound's utility in synthesizing unsymmetrical iodofurans through a one-pot sonogashira coupling-addition-cyclocondensation process. This highlights its role in facilitating diverse chemical transformations with applications in synthesizing novel organic molecules (Sniady, Morreale, & Dembinski, 2007).
Material Science and Green Chemistry
In the field of materials science, 1-Bromo-4-(oxan-2-yl)butan-2-one's derivatives have been studied for their potential in CO2 capture. A task-specific ionic liquid derived from it demonstrates reversible sequestration of CO2, highlighting its application in environmental chemistry and green technologies. The ionic liquid, capable of being recycled, compares favorably with commercial amine sequestering agents, offering a non-volatile, water-independent solution for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).
Synthesis of Halogenated Compounds
Furthermore, its utility extends to the synthesis of halogenated compounds, as demonstrated by the bromination of 2-tert-butylpyrene, which yields mono-, di-, tri-, and tetra-bromopyrenes in a regioselective manner. The process, supported by theoretical calculations and experimental methods, underscores the compound's role in organic synthesis, particularly in the selective introduction of bromine atoms into complex organic frameworks (Feng et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(oxan-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBRYHSJEUUFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

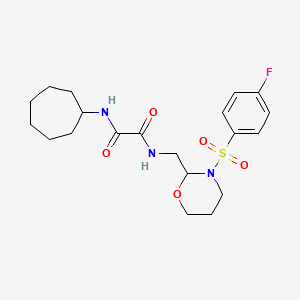
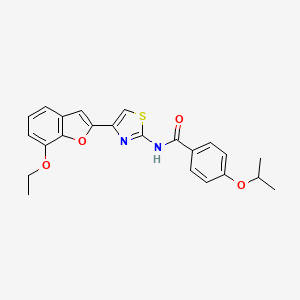

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)
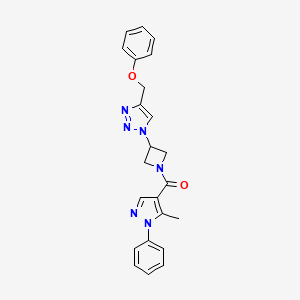

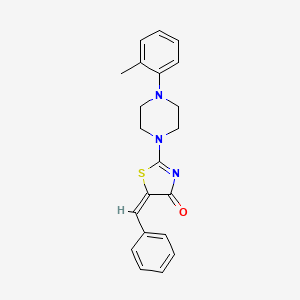


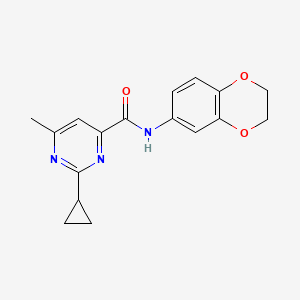
![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)
![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)
![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)
